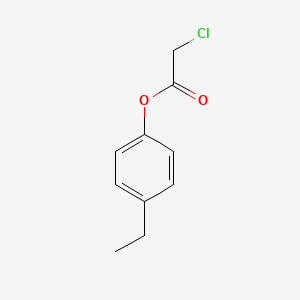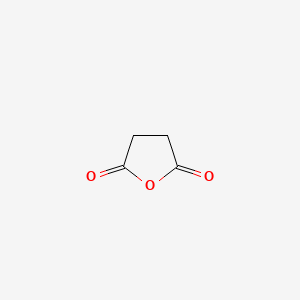
4-Ethylphenyl chloroacetate
Overview
Description
4-Ethylphenyl chloroacetate is an organic compound with the chemical formula C10H11ClO2. It is a derivative of phenyl chloroacetate, where the phenyl group is substituted with an ethyl group at the para position. This compound is used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylphenyl chloroacetate can be synthesized through the esterification of 4-ethylphenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be carried out in a continuous flow reactor. This method involves the reaction of 4-ethylphenol with chloroacetyl chloride in the presence of a catalyst, followed by purification steps such as distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylphenyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form 4-ethylphenol and chloroacetic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols under reflux conditions.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: 4-Ethylphenyl amides, esters, or thioesters.
Hydrolysis: 4-Ethylphenol and chloroacetic acid.
Reduction: 4-Ethylphenyl ethanol.
Scientific Research Applications
4-Ethylphenyl chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is used in the synthesis of potential therapeutic agents, including anti-inflammatory and antimicrobial drugs.
Industry: It is employed in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 4-ethylphenyl chloroacetate involves its reactivity towards nucleophiles due to the presence of the chloroacetate group. This reactivity allows it to participate in various substitution reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and the nature of the nucleophiles used .
Comparison with Similar Compounds
Phenyl chloroacetate: Similar structure but lacks the ethyl group at the para position.
4-Methylphenyl chloroacetate: Similar structure with a methyl group instead of an ethyl group.
4-Isopropylphenyl chloroacetate: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness: 4-Ethylphenyl chloroacetate is unique due to the presence of the ethyl group at the para position, which can influence its reactivity and the types of products formed in chemical reactions. This substitution can also affect the compound’s physical properties, such as boiling point and solubility, making it distinct from its analogs .
Properties
IUPAC Name |
(4-ethylphenyl) 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-8-3-5-9(6-4-8)13-10(12)7-11/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZAWHNNQCDJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953361 | |
| Record name | 4-Ethylphenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3132-25-0 | |
| Record name | NSC8219 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethylphenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,5-diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-one](/img/structure/B7761560.png)

![1-Bromo-3-(4-chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B7761574.png)
![3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B7761575.png)

![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7761585.png)
